Sinapoyltartronic acid
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Overview
Description
Sinapoyltartronic acid is the ester obtained from formal condensation of sinapic acid and hydroxymalonic acid. It is a dicarboxylic acid and a carboxylic ester. It derives from a trans-sinapic acid. It is a conjugate acid of a sinapoyltartronate(2-).
Scientific Research Applications
Natural Sources and Bioactivity
Sinapic acid, closely related to sinapoyltartronic acid, is found in various natural sources like fruits, vegetables, cereal grains, oilseed crops, and some spices and medicinal plants. It exhibits a range of biological activities including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety properties. Sinapine, a derivative, is considered an acetylcholinesterase inhibitor with potential therapeutic applications in disease treatment. Due to their antioxidative activity, these compounds are suggested for use in food processing, cosmetics, and the pharmaceutical industry (Nićiforović & Abramovič, 2014).
Role in Metabolism and Lignin Synthesis
Sinapic acid is a major phenylpropanoid providing intermediates in metabolic pathways leading to sinapoyl esters and lignin synthesis. Glucosyltransferases, key in forming these intermediates, glucosylate sinapic acid and related phenylpropanoids. Understanding these processes is foundational for future manipulation of sinapate metabolism and lignin biology in plants like Arabidopsis (Lim et al., 2001).
Medicinal Applications in Oxidative Stress-Induced Diseases
Sinapic acid shows promise in treating oxidative stress-induced diseases and aging. It is known for antioxidant, anti-inflammatory, anticancer, antimutagenic, antiglycemic, neuroprotective, and antibacterial activities. It could attenuate various chemically induced toxicities, highlighting its therapeutic potential in health-related areas (Chen, 2015).
Sustainable Antioxidant and Anti-UV Ingredients
Sinapic acid and its esters, known for anti-UV and antiradical properties, have been synthesized sustainably for use in cosmetics, plastics, and food/feed as functional additives. Their regioselective and high-yielding dimerization enhances properties for commercial applications, showing better radical scavenging and UV absorbance, covering both UV-A and UV-B regions (Mention et al., 2020).
Anxiolytic Properties
Research on sinapic acid reveals anxiolytic-like properties, mediated via GABA(A) receptors and potentiating Cl(-) currents, suggesting potential for treating anxiety disorders (Yoon et al., 2007).
Metabolic Disorder Management
Sinapic acid influences glucose and lipid metabolism, showing promise in managing metabolic disorders, particularly in estrogen-deficient conditions. It positively affects insulin resistance, triglyceride levels, and antioxidant abilities, suggesting its role in metabolic health (Zych et al., 2018).
Bioactivities and Industrial Applications
Sinapic acid and its derivatives, found in the Brassica family, exhibit bioactivities like antioxidant, anti-microbial, anti-cancer, and UV filtering. These bioactivities make them suitable for applications in pharmaceutical, cosmetic, and food industries (Nguyen et al., 2021).
Electrochemical Applications
Sinapinic acid's role in electrochemical applications includes its use in the oxidation process in wastewater treatment, showcasing its potential in environmental remediation technologies (Elaoud et al., 2011).
Bone Regeneration
Sinapic acid, encapsulated in chitosan nanoparticles and incorporated into polycaprolactone fibers, shows potential in promoting bone formation, suggesting its application in regenerative medicine and bone health (Balagangadharan et al., 2019).
properties
Product Name |
Sinapoyltartronic acid |
---|---|
Molecular Formula |
C14H14O9 |
Molecular Weight |
326.25 g/mol |
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxypropanedioic acid |
InChI |
InChI=1S/C14H14O9/c1-21-8-5-7(6-9(22-2)11(8)16)3-4-10(15)23-12(13(17)18)14(19)20/h3-6,12,16H,1-2H3,(H,17,18)(H,19,20)/b4-3+ |
InChI Key |
BILXTXFCLYPNMR-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(C(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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